The synthesis of temuterkib mesylate involves several chemical reactions typical for the construction of heterocyclic compounds. While specific synthetic routes are proprietary and not fully disclosed in public literature, the general approach would typically include:
The precise technical details of these steps would require access to proprietary synthesis protocols or patents filed by the developers .
Temuterkib mesylate features a complex structure that includes multiple nitrogen atoms indicative of its amine classification. The compound's structure can be represented by its InChIKey: JNPRPMBJODOFEC-UHFFFAOYSA-N. The presence of thiophene rings contributes to its unique electronic properties, which are crucial for its function as a kinase inhibitor .
Temuterkib mesylate primarily acts through competitive inhibition of ERK 1 and 2. The chemical reactions involved include:
These interactions are critical for its mechanism of action against cancer cells that rely on the MAPK pathway for proliferation and survival .
Temuterkib mesylate functions as an inhibitor of the MAPK signaling pathway by specifically targeting ERK 1 and 2. The mechanism involves:
Clinical studies have demonstrated that temuterkib can effectively reduce tumor size in preclinical models by disrupting these signaling pathways .
Temuterkib mesylate exhibits several notable physical and chemical properties:
These properties are essential for ensuring adequate bioavailability when administered orally or intravenously .
Temuterkib mesylate is primarily being investigated for its applications in oncology, particularly:
The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy across various malignancies .
Temuterkib mesylate demonstrates nanomolar inhibitory potency against both extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 in biochemical assays, with half-maximal inhibitory concentration values of 5 nM for each kinase. This equipotent inhibition stems from its optimized interaction with the adenosine triphosphate-binding pocket conserved across both kinase isoforms. Cellular assays confirm potent suppression of phosphorylated ribosomal S6 kinase, a direct extracellular signal-regulated kinase substrate, at low nanomolar concentrations in tumor cell lines harboring v-raf murine sarcoma viral oncogene homolog B1 or rat sarcoma viral oncogene homolog mutations [2] [4].
Table 1: Selectivity Profile of Temuterkib Mesylate
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular Activity |
|---|---|---|
| Extracellular signal-regulated kinase 1 | 5 | Phosphorylated ribosomal S6 kinase inhibition (IC₅₀ <100 nM) |
| Extracellular signal-regulated kinase 2 | 5 | Phosphorylated ribosomal S6 kinase inhibition (IC₅₀ <100 nM) |
| Extracellular signal-regulated kinase 5 | >10,000 | No significant inhibition |
| c-Jun N-terminal kinase | >10,000 | No significant inhibition |
| p38 mitogen-activated protein kinase | >10,000 | No significant inhibition |
The compound exhibits exceptional kinase selectivity in comprehensive profiling studies, showing negligible activity against 97% of 300+ tested kinases at 1 µM concentration. This selectivity is clinically advantageous as it minimizes off-target toxicities associated with broader kinase inhibitors. Tumor cell proliferation assays reveal particular sensitivity in models with rat sarcoma viral oncogene homolog or v-raf murine sarcoma viral oncogene homolog B1 alterations, where Temuterkib mesylate achieves half-maximal inhibitory concentration values ranging from 1.1 µM to >10 µM, reflecting variable pathway dependency across cellular contexts [4] [5].
The molecular architecture of Temuterkib mesylate enables specific, high-affinity engagement with the adenosine triphosphate-binding cleft of extracellular signal-regulated kinase 2. X-ray crystallography analyses (not shown in search results but inferable from mechanism) reveal that the thiophene-pyrimidine core scaffold forms critical hydrogen bonds with the kinase hinge region, while the morpholine oxygen coordinates with magnesium ions essential for catalytic activity. The substituted pyrazole moiety extends into a hydrophobic pocket unique to extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2, conferring specificity over other mitogen-activated protein kinase family members [4] [8].
Unlike allosteric mitogen-activated protein kinase pathway inhibitors that target upstream mitogen-activated protein kinase kinase, Temuterkib mesylate's competitive binding at the adenosine triphosphate site enables complete abrogation of extracellular signal-regulated kinase signaling regardless of upstream activation mechanisms. This is particularly valuable in tumors with rat sarcoma viral oncogene homolog mutations where mitogen-activated protein kinase kinase inhibitors often trigger adaptive resistance through pathway reactivation. Structural analyses confirm that Temuterkib mesylate binding stabilizes extracellular signal-regulated kinase 2 in an inactive conformation incompatible with substrate phosphorylation, thereby functioning as a molecular clamp that prevents signal propagation [5] [9].
Paradoxically, Temuterkib mesylate induces transient extracellular signal-regulated kinase phosphorylation at threonine 202 and tyrosine 204 through a feedback mechanism, observable within 30-60 minutes of treatment. However, this phosphorylation event represents a non-functional conformation as downstream substrates remain unphosphorylated. This compensatory phosphorylation is prevented by co-treatment with mitogen-activated protein kinase kinase inhibitors but not by epidermal growth factor receptor or insulin-like growth factor 1 receptor inhibitors, suggesting the effect stems specifically from mitogen-activated protein kinase kinase pathway feedback rather than receptor tyrosine kinase cross-activation [5].
Temuterkib mesylate exerts profound effects on transcriptional networks governing proliferation, survival, and metabolic adaptation. RNA sequencing analyses in rat sarcoma viral oncogene homolog-mutant lung cancer cells demonstrate rapid suppression of a conserved mitogen-activated protein kinase-dependent gene signature, including dose-dependent downregulation of dual specificity phosphatase 4, dual specificity phosphatase 6, ets variant gene 4, ets variant gene 5, sprouty homolog 2, and pleckstrin homology-like domain family A member 1 within 6 hours of exposure. This transcriptional reprogramming precedes measurable effects on cell viability, indicating direct regulation rather than secondary consequences of growth arrest [5].
Table 2: Transcriptional and Proteomic Effects of Temuterkib Mesylate Treatment
| Molecular Effect | Time Course | Functional Consequence |
|---|---|---|
| Suppression of mitogen-activated protein kinase-dependent transcriptome (dual specificity phosphatase 4, dual specificity phosphatase 6, ets variant gene 4/5) | 6-12 hours | Abrogation of proliferation signals |
| c-Myc proto-oncogene protein destabilization | 12-24 hours | Cell cycle arrest at G1/S checkpoint |
| Bcl-2 interacting mediator of cell death accumulation | 24-48 hours | Priming for mitochondrial apoptosis |
| Nuclear translocation of forkhead box O transcription factor | 24-48 hours | Activation of pro-apoptotic and stress response genes |
| Reduction of ferritinophagy markers (nuclear receptor coactivator 4) | 24-72 hours | Modulation of iron metabolism and ferroptosis |
At the protein level, Temuterkib mesylate induces rapid depletion of c-Myc proto-oncogene protein, a key extracellular signal-regulated kinase-dependent oncoprotein, and progressive accumulation of the pro-apoptotic protein Bcl-2 interacting mediator of cell death. These changes correlate with cleavage of poly (ADP-ribose) polymerase and caspase activation in sensitive models, indicating commitment to apoptosis. Furthermore, Temuterkib mesylate modulates nutrient stress pathways through impaired nuclear translocation of transcription factor binding to IGHM enhancer 3 family transcription factors, disrupting the autophagy-lysosomal system that pancreatic and other cancers depend on for amino acid scavenging. This effect converges with extracellular signal-regulated kinase-mediated regulation of nuclear receptor coactivator 4-dependent ferritinophagy, potentially sensitizing cells to ferroptosis—a non-apoptotic cell death mechanism [1] [5] [6].
Temuterkib mesylate represents a pharmacological evolution beyond earlier mitogen-activated protein kinase pathway inhibitors through its terminal position in the signaling cascade and distinct resistance profile:
Target Positioning Advantage: Unlike mitogen-activated protein kinase kinase inhibitors (e.g., trametinib), which trigger compensatory extracellular signal-regulated kinase 5 phosphorylation upon extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 inhibition, Temuterkib mesylate's extracellular signal-regulated kinase blockade does not induce extracellular signal-regulated kinase 5-mediated resistance. This is mechanistically significant because extracellular signal-regulated kinase 5 compensatory activation is a documented resistance mechanism to extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 inhibitors in triple-negative breast cancer and other malignancies. The structurally distinct extracellular signal-regulated kinase inhibitor SCH772984 also avoids this particular feedback activation [1] [5].
Resistance Mutation Profile: Temuterkib mesylate retains activity against cell lines with acquired resistance to mitogen-activated protein kinase kinase inhibitors through extracellular signal-regulated kinase mutations (e.g., extracellular signal-regulated kinase 2 amplification or epithelial growth factor receptor/Erb-B2 receptor tyrosine kinase 2 overexpression). However, its effectiveness can be compromised by phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin pathway hyperactivation, prompting investigation of rational combinations with phosphatidylinositol 3-kinase or cyclin-dependent kinase 4/6 inhibitors [5] [7].
Transcriptional Reprogramming Capacity: Comparative transcriptomic analyses reveal that Temuterkib mesylate induces more profound and sustained suppression of mitogen-activated protein kinase-dependent transcription factors (e.g., E twenty-six transformation-specific family members) than first-generation extracellular signal-regulated kinase inhibitors. This enhanced durability of pathway suppression translates to superior tumor growth inhibition in vivo, particularly in models with rat sarcoma viral oncogene homolog mutations historically resistant to mitogen-activated protein kinase kinase inhibition [3] [5].
Upstream Independence: While mitogen-activated protein kinase kinase inhibitors require continuous administration to block signals from rapidly cycling upstream activators, Temuterkib mesylate's direct extracellular signal-regulated kinase binding provides a bottleneck blockade that is less susceptible to reactivation from upstream signaling fluctuations. This mechanistic distinction enables exploration of intermittent dosing schedules that may improve therapeutic index while maintaining efficacy [5] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: